molecular formula C15H12N2O2S B2623054 1-benzyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid CAS No. 956411-88-4

1-benzyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid

Cat. No. B2623054
CAS RN: 956411-88-4
M. Wt: 284.33
InChI Key: HOTNBEKRJVASRY-UHFFFAOYSA-N
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Description

1-benzyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid, also known as BTP, is a synthetic organic compound that has been used in a variety of scientific research applications. BTP is a member of the pyrazole family of compounds, and its structure contains a benzyl group, a thiophene ring, and a pyrazole ring. BTP has been studied for its potential to act as an inhibitor of several enzymes, including cytochrome P450 and acetylcholinesterase. Additionally, BTP has been studied for its ability to modulate the activity of several receptors, including the serotonin 5-HT1A receptor and the nicotinic acetylcholine receptor.

Scientific Research Applications

1-benzyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid has been studied for its potential to act as an inhibitor of several enzymes, including cytochrome P450 and acetylcholinesterase. Additionally, 1-benzyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid has been studied for its ability to modulate the activity of several receptors, including the serotonin 5-HT1A receptor and the nicotinic acetylcholine receptor. 1-benzyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid has also been studied for its potential to act as an anti-inflammatory agent, as well as its potential to act as an antioxidant. 1-benzyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid has been studied for its potential to act as a chemopreventive agent, and has been shown to possess anti-tumor activity in several animal models.

Mechanism of Action

The mechanism of action of 1-benzyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid is not fully understood. However, it is believed to act as an inhibitor of several enzymes, including cytochrome P450 and acetylcholinesterase. Additionally, 1-benzyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid has been shown to modulate the activity of several receptors, including the serotonin 5-HT1A receptor and the nicotinic acetylcholine receptor. 1-benzyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid has also been shown to possess anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects
1-benzyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid has been shown to possess a variety of biochemical and physiological effects. 1-benzyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid has been shown to possess anti-inflammatory and antioxidant properties. Additionally, 1-benzyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid has been shown to modulate the activity of several receptors, including the serotonin 5-HT1A receptor and the nicotinic acetylcholine receptor. 1-benzyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid has also been shown to possess anti-tumor activity in several animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 1-benzyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid in laboratory experiments include its relatively low cost, its ease of synthesis, and its ability to modulate the activity of several enzymes and receptors. The main limitation of using 1-benzyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid in laboratory experiments is that its mechanism of action is not fully understood.

Future Directions

The potential future directions of research on 1-benzyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid include further study of its mechanism of action, its potential to act as an anti-inflammatory agent, and its potential to act as an antioxidant. Additionally, further research could be conducted on 1-benzyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid's ability to modulate the activity of several receptors, including the serotonin 5-HT1A receptor and the nicotinic acetylcholine receptor. Additionally, further research could be conducted on 1-benzyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid's potential to act as a chemopreventive agent, and its potential to act as an anti-tumor agent. Finally, further research could be conducted on the potential therapeutic applications of 1-benzyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid.

Synthesis Methods

1-benzyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid can be synthesized through a variety of methods. The most common method involves the reaction of thiophene-2-carboxylic acid with benzyl bromide, followed by reaction with hydrazine hydrate. This method yields a product with a purity of 95%. Other methods of synthesis include the reaction of thiophene-2-carboxylic acid with benzyl alcohol, followed by reaction with hydrazine hydrate, and the reaction of thiophene-2-carboxylic acid with benzyl chloride, followed by reaction with hydrazine hydrate.

properties

IUPAC Name

1-benzyl-3-thiophen-2-ylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S/c18-15(19)12-10-17(9-11-5-2-1-3-6-11)16-14(12)13-7-4-8-20-13/h1-8,10H,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOTNBEKRJVASRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C(=N2)C3=CC=CS3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid

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